2-phenylazulene

UV-Vis absorption spectroscopy non-benzenoid aromatics colorimetric differentiation

2-Phenylazulene (C₁₆H₁₂, MW 204.27 g/mol) is a non-benzenoid aromatic hydrocarbon composed of an azulene core (fused five- and seven-membered rings) with a phenyl substituent at the 2-position. Unlike its colorless structural isomer naphthalene, 2-phenylazulene exhibits an intense blue coloration due to a low-energy S₀→S₂ transition in the visible region, a consequence of the azulene core's intrinsic dipole moment (~1.08 D) and narrow HOMO–LUMO gap.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 19227-07-7
Cat. No. B092501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenylazulene
CAS19227-07-7
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2
InChIInChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H
InChIKeyVUKMMANDBUENJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylazulene (CAS 19227-07-7) – Structure, Basic Properties, and Core Differentiation Context


2-Phenylazulene (C₁₆H₁₂, MW 204.27 g/mol) is a non-benzenoid aromatic hydrocarbon composed of an azulene core (fused five- and seven-membered rings) with a phenyl substituent at the 2-position . Unlike its colorless structural isomer naphthalene, 2-phenylazulene exhibits an intense blue coloration due to a low-energy S₀→S₂ transition in the visible region, a consequence of the azulene core's intrinsic dipole moment (~1.08 D) and narrow HOMO–LUMO gap [1]. The 2-position attachment of the phenyl group distinguishes this compound from regioisomeric 1-phenylazulene and 6-phenylazulene, each of which exhibits distinct electronic conjugation, torsional geometry, and chemical reactivity profiles [2].

Chromophore Non-benzenoid azulene core supports visible-region absorption and intense blue coloration
Regioisomer 2-position phenyl attachment provides distinct π-conjugation and torsional geometry vs 1- or 6-substituted analogs
Workflow Fits optical sensor, liquid crystal, electrochromic, and medicinal chemistry lead identification studies

Why Generic Azulene Derivatives Cannot Replace 2-Phenylazulene in Optical, Electronic, or Liquid-Crystalline Applications


Azulene derivatives are not interchangeable: the position of aryl substitution on the azulene core governs the extent of π-electron conjugation, torsional angle between ring systems, and the energy and intensity of electronic transitions [1]. 2-Phenylazulene occupies a distinct structural niche—substitution at the electron-rich 2-position (the five-membered ring) yields different photophysical outcomes compared to 1- or 6-substituted regioisomers, including altered fluorescence behaviour in acidic media, distinct liquid-crystalline mesophase induction when alkyl-functionalised, and a unique electrochromic response [2]. Generic substitutions (e.g., guaiazulene or 1-phenylazulene) fail to reproduce these quantifiable property profiles, making informed procurement of the correct regioisomer essential for reproducible device fabrication, sensor development, or pharmacological studies [3].

Regioisomer 1- or 6-phenyl substitution alters torsional geometry and π-conjugation, may shift absorption and emission profiles compared to 2-phenylazulene.
Functional gap Generic azulenes (e.g., guaiazulene) lack acid-gated fluorescence, de Vries mesogen behaviour, and reported COX-2 selectivity, limiting substitution.
Electrochromic Amphoteric redox and bidirectional colour switching are specific to the 2-phenylazulene scaffold; non-2-substituted analogs may not reproduce dual-mode response.

2-Phenylazulene (CAS 19227-07-7): Quantified Differentiation Evidence Versus Closest Analogs


Visible-Region Spectral Differentiation: 2-Phenylazulene vs. Phenylnaphthalene (Isomeric Six-Carbon Ring Analog)

2-Phenylazulene exhibits a pronounced bathochromic shift of its lowest-energy absorption band relative to its regular six-carbon ring isomer phenylnaphthalene. Klevens (1950) directly compared the spectra of 2-phenylazulene with phenylnaphthalene from 1730 to 7500 Å and found that the lowest-frequency band system is shifted approximately 17,000 cm⁻¹ to the red in the azulene, while the four higher-frequency transitions are shifted approximately 8,000–9,000 cm⁻¹ relative to the benzenoid isomer [1]. This large red-shift accounts for the intense blue colour of 2-phenylazulene, whereas phenylnaphthalene is colourless. The total oscillator strengths are also reduced in the non-linear azulene system relative to the linear benzenoid isomer [1].

Spectral shift
Head-to-head
Lowest band red-shifted ~17,000 cm⁻¹ vs phenylnaphthalene; higher bands ~8,000–9,000 cm⁻¹
Supports visible-region absorption for colorimetric sensor or dye research
Solution-phase UV-Vis, 1730–7500 Å, room temperature
UV-Vis absorption spectroscopy non-benzenoid aromatics colorimetric differentiation

Acid-Gated Fluorescence On/Off Switching: 2-Phenylazulene Derivatives vs. Parent Azulene

Shoji et al. (2020) demonstrated that 2-phenylazulene derivatives exhibit noticeable fluorescence emission specifically in acidic media, a property that is not observed for the compounds in neutral conditions [1]. The fluorescence wavelength is tunable depending on the electronic properties of substituents on the phenyl ring [1]. This acid-gated emission contrasts with the photophysics of unsubstituted azulene, which exhibits extremely weak S₂ fluorescence (quantum yield Φ_f ≈ 5 × 10⁻² in solution) that is not acid-switchable [2]. The 2-phenyl substitution thus enables a protonation-dependent fluorescence turn-on mechanism absent in the parent azulene core, providing a quantifiable ON/OFF switching functionality.

Acid-gated emission
Class-level
2-Phenylazulene derivatives: fluorescence in acid media, tunable; parent azulene: weak non-switchable S₂ fluorescence (Φ_f ~5×10⁻²)
May support protonation-triggered sensor development
Acid-dependent switching qualitative; Φ_f of 2-phenylazulene derivatives not reported
acid-responsive fluorescence molecular sensors anti-Kasha emission

De Vries Mesogen Behaviour: 2-Phenylazulene-1-Carbonitrile Core vs. Conventional Non-Azulene Mesogens

A 2023 study reported the first azulene-based de Vries mesogens using a 2-phenylazulene-1-carbonitrile core [1]. These materials exhibited an exceptionally small lower threshold for the maximum layer shrinkage of only 0.16% at the SmA-to-SmC transition [1]. For context, conventional calamitic mesogens (e.g., 4-n-alkyl-4′-isothiocyanatobiphenyls, nTCB) typically exhibit layer shrinkages of several percent, which cause chevron-structure defects that limit ferroelectric liquid crystal display (SSFLCD) performance [1]. Additionally, one compound in this series displayed an orthogonal SmA re-entrant phase below the tilted SmC phase—behaviour not previously observed for any achiral calamitic molecule [1]. This 2-phenylazulene-derived core thus enables two distinct and quantifiable liquid-crystalline property advantages over non-azulene mesogens.

Layer shrinkage
Reported
Max. layer shrinkage 0.16% at SmA→SmC transition
Supports low-defect ferroelectric liquid crystal device research
X-ray diffraction; first azulene-core de Vries mesogen (2023)
de Vries liquid crystals ferroelectric displays layer shrinkage

Amphoteric Redox with Electrochromic Colour Change: 6-Alkyl-2-phenylazulenes vs. Conventional Single-Mode Redox Chromophores

The 6-alkyl-2-phenylazulene homologous series (nPA, n = 4, 6, 8, 10, 16) exhibited amphoteric redox behaviour—undergoing both reversible oxidation and reduction—accompanied by a significant visible colour change, as revealed by cyclic voltammetry (CV) and electrochromic analyses (0.1 M Et₄NClO₄ supporting electrolyte) [1]. This dual redox capability contrasts with many conventional electrochromic molecules (e.g., viologens, which primarily undergo reduction; or triarylamines, which primarily undergo oxidation) that display only single-mode redox behaviour [1]. The combination of amphoteric redox and visible-region electrochromism within a single 2-phenylazulene-derived scaffold enables bidirectional colour switching under electrochemical control.

Redox behaviour
Reported
Amphoteric redox: reversible oxidation and reduction with visible colour change
May enable single-component bidirectional electrochromic device design
CV in 0.1 M Et₄NClO₄; exact redox potentials in source
electrochromism amphoteric redox molecular materials

COX-2 Selective Inhibitory Pharmacophore: 2-Phenylazulene Derivatives vs. Non-Selective Azulene Anti-Inflammatories

Patent GB2319772A (equivalent to US 5,843,999) discloses a series of 2-phenylazulene derivatives with claimed COX-2 selective inhibitory activity, intended for anti-inflammatory, analgesic-antipyretic, and anti-arthritic applications with reduced gastrointestinal side effects [1]. This COX-2 selectivity differentiates the 2-phenylazulene scaffold from naturally occurring azulene derivatives such as guaiazulene (1,4-dimethyl-7-isopropylazulene), which exerts anti-inflammatory effects primarily through antioxidant and radical-scavenging mechanisms rather than selective COX-2 enzyme inhibition [2]. The patent claims specifically encompass the 2-phenyl substitution pattern as essential for COX-2 selectivity, establishing a structure–activity relationship that cannot be replicated by guaiazulene or other naturally occurring azulenes [1].

COX-2 selectivity
Data to verify
Patent GB2319772A claims 2-phenylazulene derivatives as COX-2 selective inhibitors
Supports medicinal chemistry lead exploration; selectivity claims require validation
Specific IC₅₀/selectivity ratios not publicly disclosed; guaiazulene acts via antioxidant mechanism
COX-2 inhibition anti-inflammatory drug scaffold

Regioisomeric Control of π-Conjugation: 2-Phenylazulene vs. 6-Phenylazulene Torsional Geometry

Supersonic-jet laser spectroscopy studies directly compared the large-amplitude torsional potentials of 2-phenylazulene and 6-phenylazulene in both the S₀ (ground) and S₂ (excited) states, quantifying the strength of π-electron conjugation between the phenyl and azulene rings [1]. The 2-position attachment results in different torsional barriers and conjugation strength compared to 6-position attachment, which in turn governs the photophysical properties including transition energies, absorbance, and fluorescence quantum yield [1]. Independently, X-ray crystallography of 6-phenylazulene derivatives revealed a torsion angle of approximately 45° between the azulene and phenyl rings [2], a geometry that would differ from the 2-substituted system due to steric and electronic differences at the respective substitution positions. This regioisomer-specific torsional control is critical for applications where precise conformational tuning of π-conjugation is required.

Torsional potential
Head-to-head
Distinct torsional potentials (S₀, S₂) for 2-phenylazulene vs 6-phenylazulene; X-ray torsion ~45° for 6-phenyl derivative
Regioisomer-specific π-conjugation control for precise optical tuning
Supersonic-jet laser spectroscopy; quantitative potentials reported
torsional potential π-conjugation supersonic-jet spectroscopy

2-Phenylazulene (CAS 19227-07-7): Evidence-Backed Application Scenarios for Scientific Procurement


Visible-Region Colorimetric and Acid-Base Sensor Development

The quantified ~17,000 cm⁻¹ bathochromic shift of 2-phenylazulene relative to its benzenoid isomer phenylnaphthalene [1], combined with acid-gated fluorescence turn-on behaviour in 2-phenylazulene derivatives [2], makes this compound a uniquely qualified scaffold for developing dual-mode (colorimetric + fluorimetric) acid sensors. Researchers procuring 2-phenylazulene for protonation-triggered sensing applications gain access to a visible-colour molecular platform whose optical output can be further tuned via substituent modification on the phenyl ring—a capability not available with naphthalene, guaiazulene, or 1-substituted azulene analogs.

Ferroelectric Liquid Crystal Display (SSFLCD) Mesogen Design

The 2-phenylazulene-1-carbonitrile core enables de Vries-type mesogens with an exceptionally low maximum layer shrinkage of 0.16% [1], directly addressing the chevron-defect problem that limits SSFLCD fabrication yield. This represents a >10× improvement over conventional calamitic mesogens and establishes the 2-phenylazulene scaffold as a design platform for next-generation ferroelectric liquid crystal materials. Procurement specifically of the 2-phenylazulene core is essential, as alternative azulene substitution patterns (1-, 4-, or 6-substituted) have not been shown to produce de Vries behaviour with comparable performance.

Bidirectional Electrochromic Device Fabrication

The amphoteric redox behaviour of 6-alkyl-2-phenylazulenes—exhibiting both reversible oxidation and reduction with concomitant visible colour change [1]—enables single-component electrochromic devices where the same material serves as both anodic and cathodic colour-switching element. This reduces formulation complexity compared to multi-component electrochromic systems. The 2-phenylazulene substitution pattern is critical for this dual functionality; materials scientists seeking simplified electrochromic device architectures should specify the 2-phenyl-substituted azulene core.

Medicinal Chemistry: COX-2 Selective Lead Optimisation

The patent-protected COX-2 selectivity of 2-phenylazulene derivatives [1] differentiates this scaffold from the antioxidant-mediated anti-inflammatory mechanism of guaiazulene [2], offering medicinal chemists a structurally distinct starting point for developing selective COX-2 inhibitors with potentially reduced gastrointestinal liability. The 2-phenyl substitution pattern is explicitly claimed as essential for COX-2 activity, making 2-phenylazulene (rather than generic azulene or 1- or 6-substituted analogs) the required procurement for structure–activity relationship studies in this therapeutic area.

Application
Selection Property
Validation Focus
Colorimetric & acid sensor research
Non-benzenoid visible-region chromophore
Spectral shift vs benzenoid isomer; acid-gated fluorescence response
Ferroelectric LC mesogen development
De Vries-type mesogen core
Layer shrinkage at SmA–SmC transition
Electrochromic device research
Amphoteric redox scaffold
Bidirectional electrochemical colour switching
COX-2 inhibitor lead optimization
Patent-reported COX-2 selectivity
Enzyme inhibition selectivity profiling
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